molecular formula C27H28N4O3S B2358984 N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1243105-75-0

N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2358984
CAS No.: 1243105-75-0
M. Wt: 488.61
InChI Key: YZTNFPTZHLIJMQ-UHFFFAOYSA-N
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Description

The compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methylphenyl group and at position 2 with a piperidine-3-carboxamide moiety linked to a 4-methoxybenzyl group. This structure is characteristic of kinase inhibitors or protease modulators, as the pyrimidine scaffold is widely utilized in medicinal chemistry for its ability to interact with ATP-binding domains . The 4-methoxybenzyl group may enhance solubility and metabolic stability compared to simpler alkyl substituents, while the 4-methylphenyl substituent likely influences target selectivity .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-17-5-9-19(10-6-17)22-16-35-24-23(22)29-27(30-26(24)33)31-13-3-4-20(15-31)25(32)28-14-18-7-11-21(34-2)12-8-18/h5-12,16,20H,3-4,13-15H2,1-2H3,(H,28,32)(H,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNFPTZHLIJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide, also referred to as compound 1243105-75-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S with a molecular weight of 458.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC26H26N4O2S
Molecular Weight458.6 g/mol
CAS Number1243105-75-0

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have shown that they can effectively inhibit tubulin polymerization and induce apoptosis in cancer cells by targeting the colchicine-binding site on tubulin .

The proposed mechanism involves the arrest of cancer cells in the G(2)/M phase of the cell cycle and subsequent induction of apoptosis. This is achieved through:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation.
  • Cell Cycle Arrest : Treated cells show increased accumulation in the G(2)/M phase.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, including upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)
A5498.99
HepG26.92
DU1457.89
MCF78.26

These values indicate that the compound is more effective than established treatments like Sunitinib across multiple cell lines .

Case Studies

A notable case study involved the evaluation of a related compound's effect on HepG2 liver cancer cells. The study revealed that treatment with the compound led to significant cell cycle arrest and apoptosis through mitochondrial pathways, suggesting that similar mechanisms may apply to this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Thienopyrimidinone vs. Dihydropyridine

The target compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from dihydropyridine-based analogs (e.g., AZ331 and AZ257 in ), which feature a 1,4-dihydropyridine ring. Dihydropyridines are typically calcium channel blockers, whereas thienopyrimidinones are associated with kinase inhibition due to their planar, heteroaromatic structure .

Table 1: Core Structure Comparison
Compound Core Structure Key Substituents
Target Compound Thieno[3,2-d]pyrimidin-4-one 7-(4-Methylphenyl), 2-(piperidine-3-carboxamide-4-methoxybenzyl)
AZ331 () 1,4-Dihydropyridine 4-(2-Furyl), 6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}, N-(2-methoxyphenyl)
Example 53 () Pyrazolo[3,4-d]pyrimidine 3-(3-Fluorophenyl), 5-fluoro-4-oxochromen-2-yl, isopropylbenzamide
Benzyl Group Modifications
  • Target Compound : The 4-methoxybenzyl group may reduce cytochrome P450-mediated metabolism compared to unsubstituted benzyl groups, prolonging half-life .
Aryl Substituents on the Pyrimidine Core
  • Target Compound : The 4-methylphenyl group at position 7 provides steric bulk and moderate electron-donating effects, which may improve selectivity for specific kinase isoforms.
  • Compounds : Analogs with 4-nitrophenyl or naphthalen-1-yl substituents exhibit stronger electron-withdrawing or π-π stacking properties, respectively, which could alter potency but increase toxicity risks .

Research Findings and Limitations

While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • : The SRB cytotoxicity assay is a likely candidate for evaluating the compound’s antiproliferative effects, given its use in high-throughput screening of kinase inhibitors .
  • : Fluorinated benzyl analogs demonstrate improved blood-brain barrier penetration, suggesting the target compound’s 4-methoxy group may limit CNS activity but enhance peripheral target engagement .

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound contains three critical moieties:

  • Thieno[3,2-d]pyrimidin-4-one core : Known for kinase inhibition and metabolic stability due to its fused heterocyclic system .
  • Piperidine-3-carboxamide group : Enhances solubility and modulates steric interactions with target proteins .
  • 4-Methoxybenzyl and 4-methylphenyl substituents : Influence lipophilicity and receptor-binding specificity .

Methodological Insight : Use X-ray crystallography or molecular docking to map interactions between substituents and target enzymes (e.g., kinases). Compare with analogs in and to identify structure-activity relationships (SAR).

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

Cyclization : Formation of the thieno[3,2-d]pyrimidinone core via thermal or acid-catalyzed cyclization of thiourea intermediates .

Amide Coupling : Reaction of the piperidine-3-carboxylic acid derivative with 4-methoxybenzylamine using coupling agents like EDC/HOBt .

Functionalization : Introduction of the 4-methylphenyl group via Suzuki-Miyaura cross-coupling .

Q. Critical Reagents :

  • Solvents : DMF, ethanol, or acetonitrile for optimal reaction kinetics .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

Q. Which analytical techniques are essential for characterizing this compound?

Technique Application Example Data
¹H/¹³C NMR Confirm regiochemistry of substituentsδ 7.25–7.65 (aromatic protons)
HPLC-MS Assess purity (>98%) and molecular ion[M+H]⁺ = 506.2
XRD Resolve stereochemical ambiguitiesCrystallographic data (e.g., CCDC entry)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key Variables :

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive intermediates .
  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes cross-coupling efficiency without side-product formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification via column chromatography .

Q. Methodological Approach :

  • Use a Design of Experiments (DoE) framework to test variables (e.g., Central Composite Design) .
  • Monitor reaction progress via in-situ FTIR or HPLC to identify bottlenecks .

Q. How can discrepancies in biological activity data across studies be resolved?

Potential Causes :

  • Purity Variability : Impurities >2% can skew assay results. Validate purity via orthogonal methods (HPLC, DSC) .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC₅₀ values. Standardize protocols per and .
  • Metabolic Instability : Use liver microsome assays to assess compound stability and adjust substituents (e.g., replace methoxy with trifluoromethyl) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Substituent Scanning : Synthesize analogs with variations in:

  • Benzyl group : Replace 4-methoxy with halogens or electron-withdrawing groups .
  • Piperidine ring : Introduce methyl or fluorine substituents to modulate conformational flexibility .

Computational Modeling : Perform molecular dynamics simulations to predict binding affinities for kinase targets .

Q. Example SAR Table :

Analog Substituent (R) Kinase Inhibition (IC₅₀, nM) Reference
Parent 4-OCH₃12.5
A1 4-Cl8.7
A2 3-CF₃6.2

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to validate findings?

  • In Vitro vs. In Vivo : Use parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodents to reconcile discrepancies .
  • Enzyme Source Variability : Compare human vs. rat cytochrome P450 isoforms to identify species-specific metabolism .

Q. Discrepancies in kinase selectivity profiles

  • Assay Interference : Test for off-target effects using kinome-wide profiling (e.g., KINOMEscan) .
  • Protein Conformation : Use cryo-EM or SPR to assess binding to active vs. inactive kinase states .

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